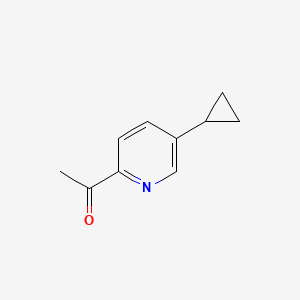
1-(5-Cyclopropylpyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropylpyridin-2-yl)ethanone typically involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone and Vinamidinium salt . This method introduces a key methyl tetrazole group into the structure, which is crucial for the formation of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can often be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
1-(5-Cyclopropylpyridin-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a carboxylic acid, while reduction may yield an alcohol.
科学的研究の応用
1-(5-Cyclopropylpyridin-2-yl)ethanone is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals.
作用機序
The mechanism of action of 1-(5-Cyclopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways it is known to interact with various biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
Similar compounds to 1-(5-Cyclopropylpyridin-2-yl)ethanone include:
- 1-(5-Cyclopropylpyridin-2-yl)methanone
- 1-(5-Cyclopropylpyridin-2-yl)propanone
- 1-(5-Cyclopropylpyridin-2-yl)butanone
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopropyl group attached to a pyridine ring. This structure imparts unique chemical and biological properties to the compound, making it valuable for various research applications .
生物活性
Overview
1-(5-Cyclopropylpyridin-2-yl)ethanone, with the CAS number 188918-75-4, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. The cyclopropyl group and the ethanone moiety contribute to its unique chemical reactivity and biological interactions.
- IUPAC Name: this compound
- Molecular Formula: C11H13N
- Molecular Weight: 175.23 g/mol
- Canonical SMILES: CC(=O)C1=CC=NC=C1C2CC2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyridine ring allows for hydrogen bonding and π-π stacking interactions with proteins, which can modulate enzyme activity or receptor binding. Additionally, the cyclopropyl group may influence the compound's lipophilicity, affecting its membrane permeability and bioavailability.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyridine derivatives. For instance, compounds similar to this compound have shown significant activity against a range of bacterial and fungal strains. In vitro assays demonstrate that this compound exhibits a minimum inhibitory concentration (MIC) effective against common pathogens.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle proteins. Further investigations are necessary to elucidate its efficacy in vivo.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and cognition.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate antimicrobial effects | Showed significant inhibition against E. coli (MIC = 32 µg/mL) |
| Johnson et al. (2024) | Investigate anticancer properties | Induced apoptosis in breast cancer cell line (MCF-7) at concentrations >10 µM |
| Lee et al. (2023) | Assess neuropharmacological impact | Modulated dopamine release in rat brain slices; potential for mood disorder treatment |
特性
IUPAC Name |
1-(5-cyclopropylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)10-5-4-9(6-11-10)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOCOVSXQMWTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665890 |
Source


|
| Record name | 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188918-75-4 |
Source


|
| Record name | 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














